2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Mass Spectrometry Impurity Profiling Structural Elucidation

Lenalidomide impurity profiling demands exact reference standards. Substituting the hydrolytic open-ring diacid for its parent drug or other impurities fails system suitability and ICH specificity criteria. - **Critical Differentiation**: Unique retention time, MW 278.26 vs 259.26 (lenalidomide), and polarity distinct from 12 other related substances. - **Regulatory Utility**: USP-recognized as Lenalidomide Open Ring Diacid (PAI). Essential for ANDA/DMF impurity profiles under ICH Q3A/Q3B. - **Certified Purity**: ≥95-98% with full NMR, HPLC, MS characterization data.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 295357-66-3
Cat. No. B3121856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
CAS295357-66-3
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20)
InChIKeyDVFZIZCDDQITQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide Impurity 3 Reference Standard Procurement


2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3) is a fully characterized organic compound with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol [1]. It is officially recognized in pharmacopoeial compendia as Lenalidomide Open Ring Diacid (USP) and is commonly referred to as Lenalidomide Impurity 3 or Lenalidomide Glutamic Acid Impurity . This compound arises as a key hydrolytic degradation product of the immunomodulatory drug lenalidomide, formed via non‑enzymatic cleavage of the glutarimide ring under alkaline conditions [2]. It is supplied as a high‑purity reference standard (typically ≥95% to 98% purity) with comprehensive analytical characterization data (e.g., NMR, HPLC, MS) to support regulatory submissions and quality control [3].

Regulatory Grade USP Pharmaceutical Analytical Impurity (PAI) for lenalidomide
Method Context Documented retention and baseline resolution in validated HPLC methods
Degradation Marker Specific marker for alkaline hydrolytic degradation of lenalidomide

Why Lenalidomide Impurity 3 Is Not Interchangeable


Lenalidomide impurities exhibit distinct physicochemical and chromatographic behaviors that preclude simple interchangeability in analytical method development, validation, and quality control. 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Lenalidomide Impurity 3) is a hydrolytic ring‑opened diacid with a molecular weight (278.26 g/mol) and polarity that differ substantially from the parent drug lenalidomide (259.26 g/mol) and from other common impurities such as N‑Formyl Lenalidomide or N‑Hydroxy Lenalidomide [1][2]. These structural variations translate into unique retention times, resolution factors, and mass spectral signatures in validated HPLC and UHPLC‑MS methods [3]. Consequently, substituting this compound with a chemically similar but non‑identical impurity would compromise the specificity, linearity, and accuracy of stability‑indicating assays, jeopardizing regulatory compliance under ICH Q3A/Q3B and ICH M7 guidelines. The following quantitative evidence dimensions detail exactly where this impurity provides measurable, comparator‑backed differentiation essential for procurement and scientific selection.

Molecular weight and polarity differ from parent lenalidomide and other impurities, altering chromatographic retention and resolution.

Substitution with a non‑identical impurity may compromise specificity and linearity of stability‑indicating assays.

Regulatory compliance (ICH Q3A/B, M7) requires compound‑specific identity; generic impurities may lack USP recognition.

Key Differentiators of Lenalidomide Open Ring Diacid


Molecular Weight Identification by Mass Spectrometry

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid exhibits a molecular weight of 278.26 g/mol, which is 19.0 g/mol (7.3%) higher than the parent drug lenalidomide (259.26 g/mol) [1]. This mass difference arises from the hydrolytic opening of the glutarimide ring, introducing an additional carboxylic acid group. In contrast, other common impurities such as N-Formyl Lenalidomide (C₁₄H₁₃N₃O₄, 287.27 g/mol) and N-Hydroxy Lenalidomide (C₁₃H₁₃N₃O₄, 275.26 g/mol) have distinct mass shifts that are easily resolved in high‑resolution mass spectrometry [2].

Molecular Weight (MS)
Reported
278.26 g/mol vs. Lenalidomide 259.26 g/mol (+7.3%); vs. N‑Formyl Lenalidomide 287.27 g/mol (−3.1%); vs. N‑Hydroxy Lenalidomide 275.26 g/mol (+1.1%)
Supports unambiguous LC‑MS identification and reduces mis‑annotation risk in impurity profiling.
Exact mass derived from molecular formula; requires HRMS confirmation.
Mass Spectrometry Impurity Profiling Structural Elucidation

Certified High Purity for Method Validation

Commercial suppliers of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid specify a purity of 95% (Bidepharm) or 98% (Leyan) as determined by HPLC area normalization . This high purity is accompanied by full analytical data packages including NMR, HPLC, and MS spectra [1]. In comparison, generic lenalidomide impurities offered without detailed CoA may have lower, unspecified purity that introduces unknown bias into calibration curves and recovery experiments.

Certified Purity
Class-level
95%–98% (HPLC) vs. unspecified impurity standards with lower purity
Reduces need for in‑house purification and supports method validation accuracy.
Purity basis per vendor CoA; verify lot‑specific certificate.
Quality Control Reference Standards Method Validation

USP Regulatory Traceability

The United States Pharmacopeia (USP) offers this compound as 'Lenalidomide Open Ring Diacid' (Catalog No. 1A04790), a Pharmaceutical Analytical Impurity (PAI) . This official designation ensures that the material has been manufactured and characterized according to stringent USP standards. While the USP material is not a full Reference Standard, it is supplied with a Certificate of Analysis and can be traced to USP methods . Other lenalidomide impurities, such as Lenalidomide Impurity A or B, may not have equivalent USP PAI status, necessitating additional qualification burden for regulatory filings.

USP Recognition
Data to verify
USP PAI (Catalog 1A04790) vs. other lenalidomide impurities without compendial listing
Streamlines regulatory filing by aligning with compendial identity expectations.
Confirm current USP catalog availability and lot status.
Regulatory Compliance Pharmacopoeia ANDA

Hydrolytic Degradation as Stability Marker

Forced degradation studies of lenalidomide under alkaline conditions (0.1 N NaOH) demonstrate extensive hydrolysis of the glutarimide ring, yielding 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid as a major degradation product [1][2]. In contrast, oxidative stress conditions (H₂O₂) generate different impurities (e.g., N‑hydroxy and nitro derivatives), and thermal/photolytic stress produces minimal degradation [2]. The relative retention time (RRT) of this impurity is consistently reported in the range of 1.33 to 1.52 relative to lenalidomide, depending on the chromatographic system [3].

Degradation Marker
Reported
Major product under alkaline hydrolysis (0.1 N NaOH); RRT ~1.33–1.52 vs. oxidative impurities formed under H₂O₂
Essential for developing stability‑indicating methods to monitor formulation integrity.
Relative retention time depends on chromatographic system; validate in‑house.
Stability Studies Forced Degradation ICH Q1A

Chromatographic Specificity and Resolution

A validated stability‑indicating RP‑HPLC method for lenalidomide API successfully resolved 13 related substances, including 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid [1]. The method achieved baseline separation of all impurities with resolution factors (Rs) exceeding 1.5, demonstrating acceptable specificity per ICH Q2(R1). The detection limit (LOD) and quantitation limit (LOQ) for impurities in this method ranged from 2 to 17 ng/mL and 6 to 50 ng/mL, respectively [1]. While the exact LOD/LOQ for this specific impurity is not individually reported, the method's overall linearity (r ≥ 0.999) confirms that the compound can be accurately quantified at trace levels [1].

Chromatographic Resolution
Reported
Baseline resolved from 12 other lenalidomide‑related substances; Rs >1.5; LOD 2–17 ng/mL, LOQ 6–50 ng/mL (validated RP‑HPLC)
Ensures reliable identification and quantitation without interference.
Method‑specific; transfer requires verification per ICH Q2(R1).
HPLC Method Validation Chromatography Specificity

Solubility and Stock Solution Preparation

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid demonstrates limited water solubility but is readily soluble in DMSO and DMF . In contrast, lenalidomide (parent drug) is practically insoluble in water and ethanol but soluble in DMSO [1]. This differential solubility profile, driven by the presence of two carboxylic acid groups in the impurity versus the glutarimide ring in lenalidomide, necessitates different solvent systems for the preparation of stock solutions and spiking experiments.

Solubility Profile
Reported
Limited water solubility, good in DMSO/DMF vs. lenalidomide insoluble in water, soluble in DMSO
Guides appropriate solvent selection for stock solution and spiking experiments.
Solubility data from vendor sheets; verify experimentally.
Solubility Sample Preparation Analytical Chemistry

Applications of Lenalidomide Open Ring Diacid


Stability-Indicating Method Development and Validation

Procure this compound as a primary reference standard for method development, forced degradation studies, and validation of stability‑indicating HPLC or UPLC methods. Its unique retention time, established resolution from 12 other lenalidomide‑related substances [1], and formation as a major alkaline degradation product [2] make it indispensable for establishing system suitability criteria and demonstrating method specificity under ICH Q2(R1).

QC Release Testing for Lenalidomide Drug Substance

Use this certified reference standard (purity ≥95%) for quantitative determination of the open‑ring diacid impurity in lenalidomide API batches. Its availability as a USP Pharmaceutical Analytical Impurity (PAI) streamlines regulatory compliance by providing a characterized, compendially‑recognized material for impurity profiling, ensuring adherence to ICH Q3A limits for unspecified impurities.

Impurity Profiling for ANDA and DMF Submissions

Incorporate this impurity into the impurity profile section of ANDA and DMF submissions. The compound's documented formation pathway (alkaline hydrolysis) [2] and validated chromatographic separation [1] provide scientific justification for its inclusion as a specified impurity. Procuring the USP‑designated material further supports the demonstration of analytical method equivalency to the reference listed drug (RLD).

Degradant Structural Elucidation in Formulations

Utilize the high‑purity standard for LC‑MS and NMR‑based structural confirmation of unknown peaks observed during stability studies of lenalidomide capsules or tablets. Its distinct molecular weight (278.26 g/mol) [3] and mass spectral signature facilitate rapid identification of the open‑ring diacid degradation product, enabling root cause analysis of formulation instability and guiding appropriate packaging or formulation modifications.

Application
Selection Property
Validation Focus
Stability‑indicating method development
Validated chromatographic resolution and system suitability marker
Method specificity per ICH Q2(R1)
QC release testing of lenalidomide API
Certified purity (USP PAI) for quantitative impurity analysis
Impurity quantitation within ICH Q3A limits
ANDA/DMF impurity profiling
Compendial recognition and documented degradation pathway
Analytical method equivalency to RLD
Degradant structural elucidation in formulations
Distinct mass spectrometric signature and high purity
Formulation degradation pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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